Phosphate de fer de lithium

Vue d'ensemble

Description

Lithium iron phosphate (LiFePO4), a member of the lithium metal phosphate family, has emerged as a significant cathode material for lithium-ion batteries. It is renowned for its stability, safety, and long cycle life, making it a prime candidate for large format applications such as electric and hybrid electric vehicles . The material's intrinsic thermal stability and continual performance improvements have accelerated its adoption in the industry .

Synthesis Analysis

Several synthesis methods have been developed to optimize the properties of LiFePO4. A low-cost aqueous precipitation technique has been employed to create phase pure, homogeneous, and well-crystallized LiFePO4 by co-precipitating an Fe(II) precursor and subsequent heat treatment in nitrogen . Hydrothermal methods have also been successful, with LiFePO4 being synthesized in a glucose solution, leading to carbon-coated particles that exhibit excellent electrochemical performance . Additionally, spray-pyrolysis followed by sintering has been used to synthesize Mg-doped LiFePO4, which significantly improves electronic conductivity . Supercritical hydrothermal synthesis has been highlighted as a potential industrial-scale method due to its ability to control key parameters like temperature and pressure .

Molecular Structure Analysis

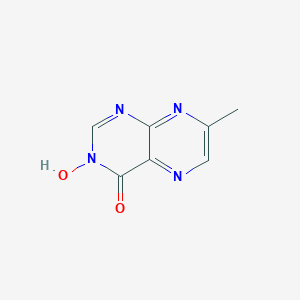

The molecular structure of LiFePO4 has been extensively studied. It is known to crystallize in the olivine structure, which is conducive to the stability and electrochemical performance of the material . The FTIR spectroscopy has been used to probe the local environment in LiFePO4, distinguishing between different phases and types of cationic environments . The structure of novel lithium iron phosphates like LiFe2P3O10 has been determined, showing that it crystallizes in the monoclinic system .

Chemical Reactions Analysis

LiFePO4 undergoes electrochemical reactions during battery operation. The material's electrochemical properties have been systematically measured, showing that Mg-doping can drastically improve its performance . The electrochemical oxidation of lithium iron thio-phosphate, a related material, has shown a potential plateau at around 3.0 V, which is the highest among the sulfides examined .

Physical and Chemical Properties Analysis

The physical and electrochemical properties of LiFePO4 are influenced by the synthesis method. For instance, the sol-gel method has been used to create a porous structure with a carbon layer, which enhances the electrochemical performance . The hydrothermal synthesis of LiFePO4 has resulted in crystalline material with no impurities, which is comparable to those formed by conventional high-temperature synthesis . The electrochemical performance of LiFePO4 has been enhanced by in situ carbon coating, leading to high discharge capacities and excellent cycling stability .

Applications De Recherche Scientifique

LiFePO4 LiFePO_4 LiFePO4

, est un matériau prometteur avec une variété d'applications dans la recherche scientifique. Voici une analyse complète de ses applications uniques dans différents domaines :Batteries de puissance pour véhicules électriques

Le LFP est largement utilisé comme matériau de cathode dans les batteries lithium-ion pour les véhicules électriques (VE). Sa popularité découle de son excellente densité énergétique, de ses performances en termes de vitesse et de sa durée de vie en cycles, qui sont cruciales pour l'industrie automobile. Les batteries LFP offrent une alternative rentable et plus sûre aux autres batteries au lithium, ce qui les rend idéales pour les exigences « double carbone » en matière de pic de carbone et de neutralité carbone .

Stockage d'énergie à l'échelle du réseau

La stabilité et la sécurité du LFP le rendent adapté aux solutions de stockage d'énergie à grande échelle. Il est de plus en plus utilisé dans les systèmes de stockage de réseau pour équilibrer la charge, stocker l'énergie excédentaire et améliorer la fiabilité des sources d'énergie renouvelables comme l'énergie solaire et éolienne .

Outils électriques

Les batteries LFP sont privilégiées dans les outils électriques pour leur longue durée de vie en cycles et leur stabilité. Elles fournissent une puissance de sortie constante et peuvent gérer les débits de décharge élevés requis par divers outils électriques sans dégradation significative au fil du temps .

Installations d'énergie solaire

Dans les systèmes d'énergie solaire, les batteries LFP sont utilisées pour stocker l'énergie générée pendant les heures de pointe de l'ensoleillement. Cette énergie stockée peut ensuite être utilisée lorsque l'ensoleillement n'est pas disponible, assurant un approvisionnement stable en énergie et améliorant l'efficacité des installations solaires .

Électronique portable

Bien que moins courantes que les autres batteries au lithium, les batteries LFP sont utilisées dans certains appareils électroniques portables où la sécurité et la longue durée de vie de la batterie sont prioritaires par rapport à la densité énergétique. Sa stabilité thermique réduit le risque de surchauffe et d'incendies potentiels .

Dispositifs médicaux

Le profil de fiabilité et de sécurité des batteries LFP les rend adaptées aux dispositifs médicaux, en particulier ceux qui nécessitent un apport d'énergie stable sur de longues périodes. Leur faible risque deemballement thermique garantit la sécurité des patients .

Applications aérospatiales

Les caractéristiques de sécurité du LFP sont bénéfiques dans les applications aérospatiales, où une défaillance de la batterie peut avoir des conséquences graves. Sa chimie stable peut résister aux conditions extrêmes des environnements aérospatiaux .

Équipement maritime

Dans les applications marines, les batteries LFP sont utilisées en raison de leur sécurité, notamment en termes de faible risque d'incendie et d'explosion dans un environnement d'eau salée. Elles sont également choisies pour leur longévité et leur capacité à supporter des cycles de décharge profonde .

Mécanisme D'action

Target of Action

Lithium Iron Phosphate (LiFePO4), also known as LFP, is an inorganic compound primarily used as a component in lithium iron phosphate batteries . The primary targets of LiFePO4 are the cathode and anode in a battery, where it facilitates the movement of lithium ions during the charging and discharging process .

Mode of Action

The operation of a LiFePO4 battery involves the movement of lithium ions between the cathode and the anode during the charging and discharging process . This movement allows the battery to efficiently store and release electrical energy . During discharge, lithium ions move from the anode to the cathode through the electrolyte, while electrons flow through the external circuit, creating an electrical current . At the cathode, the lithium ions react with the LiFePO4 material, releasing electrons and forming Li3PO4 .

Biochemical Pathways

The biochemical pathways of LiFePO4 involve the diffusion of lithium ions in the crystal lattices of LiFePO4 . Surface decoration, nanocrystallization, and lattice substitution (doping) are modification approaches widely employed to promote the conductivity of electrons and the diffusion of lithium ions in the crystal lattices of LiFePO4 .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiFePO4, we can consider its analogous process in terms of its Absorption, Distribution, Metabolism, and Excretion (ADME) within a battery system. The “absorption” and “distribution” occur when lithium ions move from the anode to the cathode during the discharging process . The “metabolism” happens when lithium ions react with the LiFePO4 material at the cathode . The “excretion” is analogous to the charging process, where lithium ions move from the cathode back to the anode .

Result of Action

The result of LiFePO4’s action is the efficient storage and release of electrical energy in a battery system . This allows for longer usage times, reducing the need for frequent recharging and keeping devices powered for longer .

Action Environment

The action of LiFePO4 can be influenced by various environmental factors. For instance, the ordering of LFP and the carbon additive particles facilitates the formation of evenly distributed pores owing to their distinct magnetic properties, which significantly decreases the ionic resistance of the LFP electrode . This modulation of pores and active materials enhances the lithium-ion conduction in the magnetically ordered LFP electrode . Furthermore, the environmental impact of LiFePO4 batteries has been studied, showing that electricity consumption during the manufacture and installation process is the greatest contributor to climate change .

Orientations Futures

The demand for LFP batteries is expected to grow due to their low cost, high safety, and long cycle life . Research is ongoing to improve the comprehensive performance of LFP cathode materials . There is also interest in developing low-carbon, cost-effective lithium extraction techniques and cathode material regeneration processes .

Propriétés

IUPAC Name |

lithium;iron(2+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELKBWJHTRAYNV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

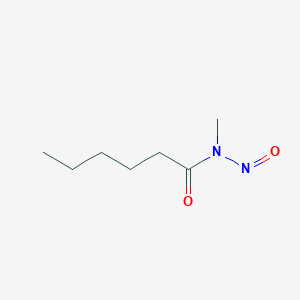

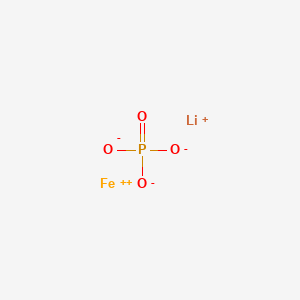

Canonical SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeLiO4P | |

| Record name | Lithium iron phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iron_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571409 | |

| Record name | Iron(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15365-14-7 | |

| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.